1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a urea functional group attached to a bithiophene and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Bithiophene Moiety: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Urea Group: The urea group can be introduced by reacting an amine derivative of the bithiophene with an isocyanate or carbodiimide under mild conditions.
Final Assembly: The thiophene moiety is then attached to the urea group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the urea group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Organic Electronics: Due to its conjugated system, it can be used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea depends on its application:
In Organic Electronics: The compound can facilitate charge transport through its conjugated system.
In Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler compound with two thiophene rings.
Thiophene-2-carboxamide: Contains a thiophene ring and an amide group.
2,2’-Bithiophene: Another bithiophene derivative with different substitution patterns.
Uniqueness
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both a urea group and a bithiophene moiety, which can impart distinct electronic and chemical properties compared to simpler thiophene derivatives.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c17-14(16-13-2-1-4-19-13)15-7-12-6-11(9-20-12)10-3-5-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCIOUKLLWMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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